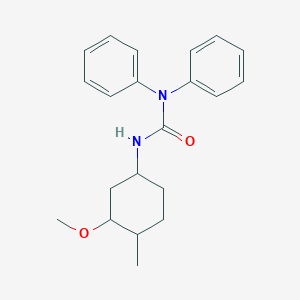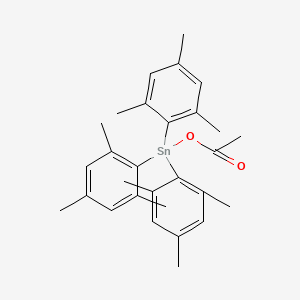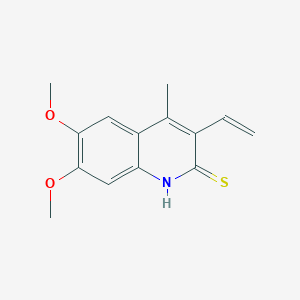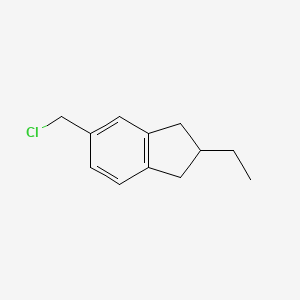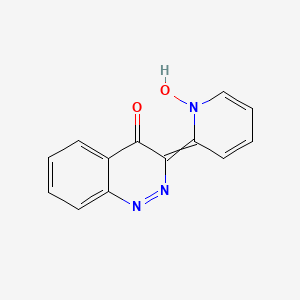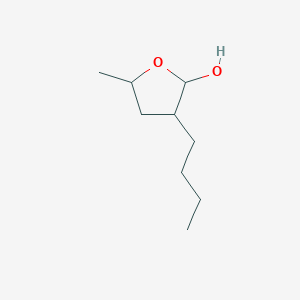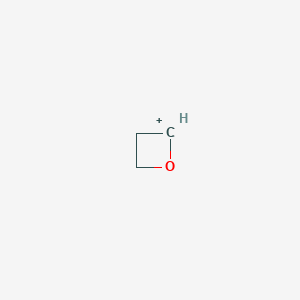
2,3-Dihydrooxet-1-ium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dihydrooxet-1-ium: is a heterocyclic organic compound characterized by a four-membered ring containing three carbon atoms and one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dihydrooxet-1-ium typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a suitable diol with a dehydrating agent to form the oxetane ring. For instance, the reaction of 1,2-dibromoethane with isoquinolin-1-amine under cyclization conditions can yield this compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 2,3-Dihydrooxet-1-ium can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxetones.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the oxetane ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions for nucleophilic substitution may involve the use of bases like sodium hydride or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxetones, while reduction can produce dihydro derivatives.
Scientific Research Applications
Chemistry: In chemistry, 2,3-Dihydrooxet-1-ium is used as a building block for the synthesis of more complex molecules. Its unique ring structure makes it a valuable intermediate in organic synthesis.
Biology and Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of novel pharmaceuticals. Its structural features can be exploited to develop drugs with specific biological activities.
Industry: In the industrial sector, this compound can be used in the production of polymers and other materials with desirable properties. Its reactivity allows for the modification of polymer backbones, enhancing material performance.
Mechanism of Action
The mechanism of action of 2,3-Dihydrooxet-1-ium involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and the functional groups present on the oxetane ring .
Comparison with Similar Compounds
2,3-Dihydro-1H-imidazo[2,1-a]isoquinolin-4-ium: This compound shares a similar ring structure but includes nitrogen atoms, which can alter its reactivity and biological activity.
2,3-Dihydroxyisovalerate: Although structurally different, this compound also features a dihydro ring system and is involved in biochemical pathways.
Uniqueness: 2,3-Dihydrooxet-1-ium is unique due to its four-membered ring structure containing an oxygen atom
Properties
CAS No. |
57344-19-1 |
|---|---|
Molecular Formula |
C3H5O+ |
Molecular Weight |
57.07 g/mol |
InChI |
InChI=1S/C3H5O/c1-2-4-3-1/h2H,1,3H2/q+1 |
InChI Key |
KDOXCDMSPZTGGM-UHFFFAOYSA-N |
Canonical SMILES |
C1CO[CH+]1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[6-[(3-acetyl-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl)oxy]-3-hydroxy-2-methyloxan-4-yl]-2-(dimethylamino)acetamide;hydrochloride](/img/structure/B14621881.png)
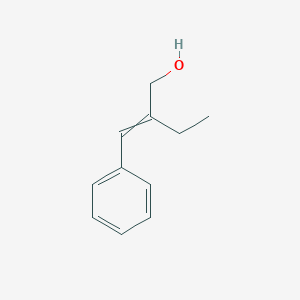
![Acetamide, 2,2'-[1,2-ethanediylbis(oxy)]bis[N,N-dipropyl-](/img/structure/B14621897.png)
![4-[(2-Hydroxy-5-methylphenyl)methyl]-2,6-dimethylphenol](/img/structure/B14621905.png)
